REACTION_CXSMILES
|
[C:1]([NH:5][C:6]1[N:11]=[C:10]([C:12]#[C:13][Si](C)(C)C)[CH:9]=[CH:8][N:7]=1)([CH3:4])([CH3:3])[CH3:2].[OH-].[K+]>CO>[C:1]([NH:5][C:6]1[N:11]=[C:10]([C:12]#[CH:13])[CH:9]=[CH:8][N:7]=1)([CH3:4])([CH3:3])[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)NC1=NC=CC(=N1)C#C[Si](C)(C)C
|
Name
|
|
Quantity
|
30 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After a further 30 min
|
Duration
|
30 min
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated
|
Type
|
ADDITION
|
Details
|
the residue was diluted with hexanes
|
Type
|
WASH
|
Details
|
The product was eluted with 10% EtOAc in hexanes
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)NC1=NC=CC(=N1)C#C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.6 g | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |